3-(4-bromophenyl)-2-ethyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine
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Description
The compound “3-(4-bromophenyl)-2-ethyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine” is a derivative of pyrazolopyrimidines . Pyrazolopyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals .
Synthesis Analysis
Based on scaffold hopping and computer-aided drug design, a series of pyrazolo[3,4-b]pyridine derivatives were synthesized . The synthesis process involves the reaction of various reagents under controlled conditions . The synthesis of these compounds is confirmed by the disappearance of the CN group which existed about 2230 cm −1 in reactant VI and again the appearance of NH2 and NH bands around 3300–3200 cm −1 that do not exist in VI .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various techniques such as IR spectroscopy and NMR spectroscopy . The IR spectra reveal the presence of the functional groups . The 1H NMR and 13C NMR provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The compound “this compound” can undergo various chemical reactions. For example, it can act as an inhibitor of TRKA . The compound can also inhibit the proliferation of certain cell lines .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be analyzed using various techniques. For example, the melting point of the compound can be determined . The IR spectra can provide information about the functional groups present in the molecule .Mechanism of Action
Future Directions
The compound “3-(4-bromophenyl)-2-ethyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine” has potential for further exploration . It could be further investigated for its potential as a therapeutic agent, particularly in the treatment of diseases associated with the overexpression or continuous activation of TRKA .
Properties
IUPAC Name |
3-(4-bromophenyl)-2-ethyl-7-pyridin-2-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4/c1-2-15-18(13-6-8-14(20)9-7-13)19-22-12-10-17(24(19)23-15)16-5-3-4-11-21-16/h3-12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCABLORSXVGHMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)Br)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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